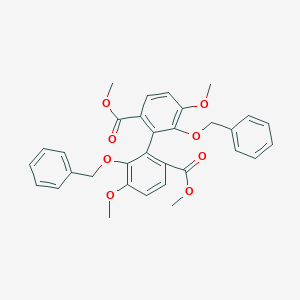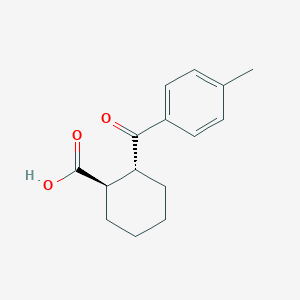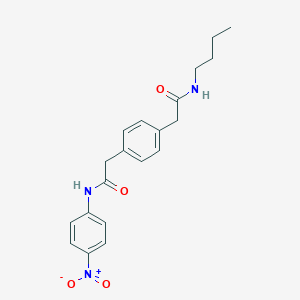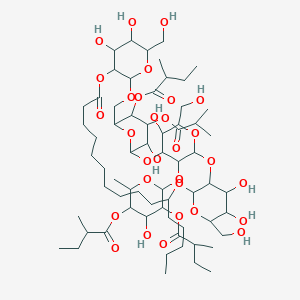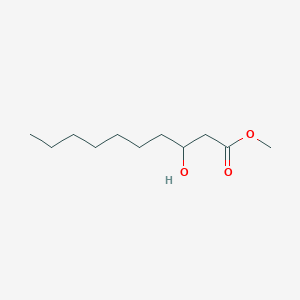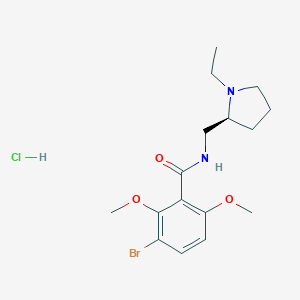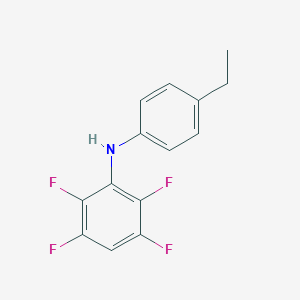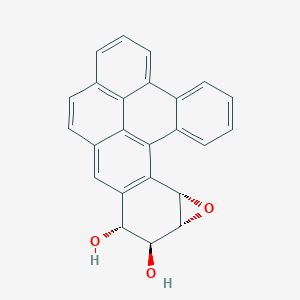
11,12-Dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,12-Dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene, also known as dibenzo[a,l]pyrene diol epoxide (DBPDE), is a highly carcinogenic compound found in tobacco smoke, diesel exhaust, and other environmental pollutants. This compound has been extensively studied due to its potent mutagenic and carcinogenic properties.
Wirkmechanismus
DBPDE exerts its carcinogenic effects by forming covalent adducts with DNA, which can lead to mutations and chromosomal aberrations. DBPDE can also activate cellular signaling pathways that promote cell proliferation and survival, leading to the development of tumors. Additionally, DBPDE can inhibit DNA repair mechanisms, further increasing the risk of DNA damage and mutations.
Biochemische Und Physiologische Effekte
DBPDE has been shown to induce oxidative stress and inflammation, which can lead to tissue damage and contribute to the development of cancer. DBPDE has also been shown to disrupt cellular metabolism and energy production, leading to cellular dysfunction and death.
Vorteile Und Einschränkungen Für Laborexperimente
DBPDE is a valuable tool for studying the mechanisms of chemical carcinogenesis and developing cancer prevention strategies. However, its high toxicity and carcinogenicity make it challenging to work with in the laboratory. Special precautions must be taken to ensure the safety of researchers working with DBPDE, and alternative methods should be used whenever possible to minimize exposure.
Zukünftige Richtungen
Future research on DBPDE should focus on developing new methods for detecting and quantifying DBPDE in environmental samples and biological tissues. Additionally, new strategies for preventing and treating DBPDE-induced cancer should be explored, including the development of new drugs and therapies that target the specific mechanisms of DBPDE carcinogenesis. Finally, more research is needed to understand the long-term health effects of exposure to DBPDE and other environmental pollutants.
Synthesemethoden
DBPDE is synthesized by the oxidation of 11,12-Dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene[a,l]pyrene (DBP) with a chemical oxidant such as m-chloroperbenzoic acid (MCPBA). The resulting product is a mixture of four diol epoxide isomers, with the 11,12- and 13,14-epoxides being the most biologically active.
Wissenschaftliche Forschungsanwendungen
DBPDE has been extensively used in scientific research to study the mechanisms of chemical carcinogenesis. It is a potent mutagen and can induce DNA damage by forming adducts with DNA bases. DBPDE has been shown to cause mutations in the p53 tumor suppressor gene, which is commonly mutated in many human cancers. DBPDE is also a potent skin carcinogen and has been used in animal models to study the development of skin cancer.
Eigenschaften
CAS-Nummer |
153857-28-4 |
|---|---|
Produktname |
11,12-Dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene |
Molekularformel |
C24H16O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(3S,5R,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol |
InChI |
InChI=1S/C24H16O3/c25-21-16-10-12-9-8-11-4-3-7-14-13-5-1-2-6-15(13)19(18(12)17(11)14)20(16)23-24(27-23)22(21)26/h1-10,21-26H/t21-,22+,23+,24-/m1/s1 |
InChI-Schlüssel |
CJAMAUFDXDSQLU-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)[C@H]([C@@H]([C@@H]7[C@H]6O7)O)O |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C7C6O7)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C7C6O7)O)O |
Synonyme |
(alpha,beta,alpha,alpha)-stereoisomer of 11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene 11,12,13,14-tetrahydrodibenzo(a,l)pyrene-11,12-diol-13,14-epoxide 11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene DB(a,l)P-11,12-dihydrodiol-13,14-epoxide DHET-DB(a,l)P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



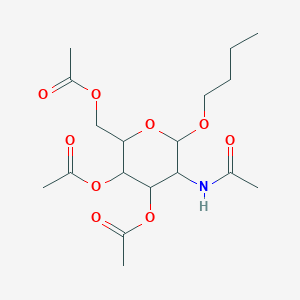
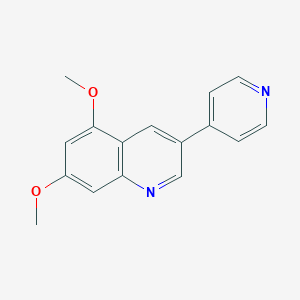
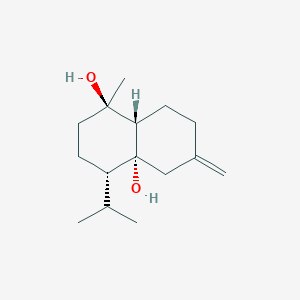
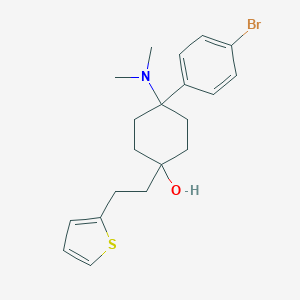
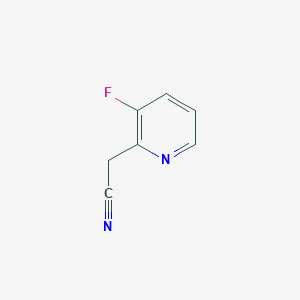
![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)
